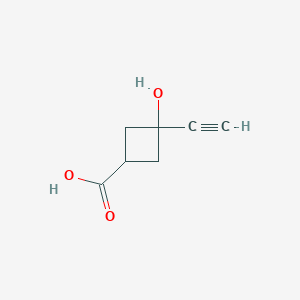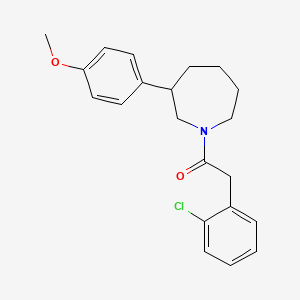
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone, also known as CMPE, is a synthetic compound that belongs to the class of aryl ketones. It has been extensively studied due to its potential use in the field of medicine.
Mechanism of Action
The exact mechanism of action of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which helps to reduce neuronal excitability.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which helps to reduce inflammation. 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has also been shown to reduce the production of reactive oxygen species, which helps to protect cells from oxidative damage. Additionally, 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of pure 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone. Additionally, 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to have a wide range of potential therapeutic applications. However, one limitation of using 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone. One area of research could be to further investigate its mechanism of action to better understand how it produces its therapeutic effects. Additionally, more studies could be conducted to investigate its potential use in the treatment of depression and anxiety disorders. Further research could also be conducted to investigate the potential use of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in the treatment of other diseases, such as epilepsy and chronic pain. Finally, more studies could be conducted to investigate the safety and toxicity of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
Synthesis Methods
The synthesis of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone involves the reaction of 2-chloroacetophenone with 4-methoxyphenylazepane in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)21(24)14-17-6-2-3-8-20(17)22/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYZLSKWNZLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)
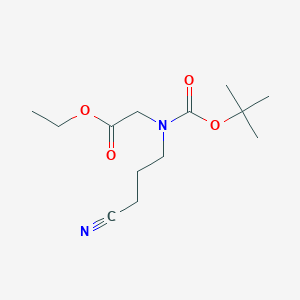
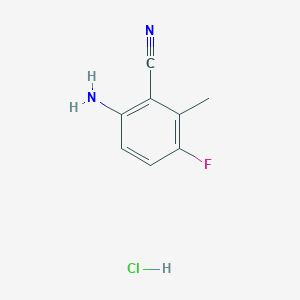
![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)
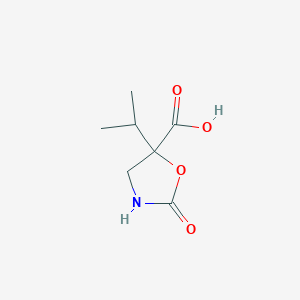
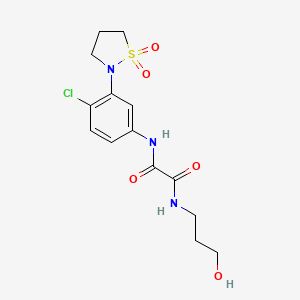
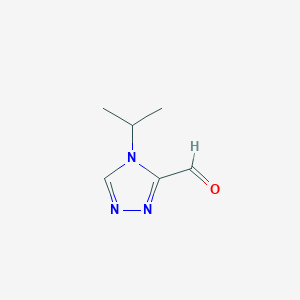

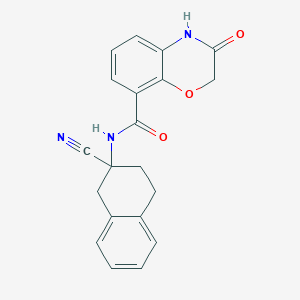
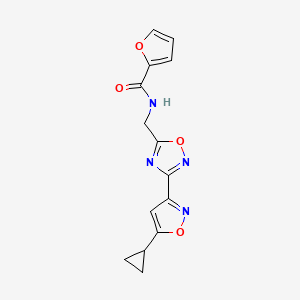
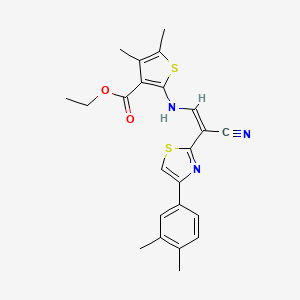
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)

